molecular formula C20H23N5OS B2811985 N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1211262-96-2

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2811985
CAS No.: 1211262-96-2
M. Wt: 381.5
InChI Key: HUJCZLBRLABUFX-UHFFFAOYSA-N
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Description

N-(3-(4-Phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule research compound designed for investigative applications. This hybrid molecule features a benzothiadiazole core structure linked to a phenylpiperazine pharmacophore through a carboxamide-propyl connector. The benzothiadiazole scaffold is recognized in scientific literature for its diverse biological activities, with research indicating derivatives demonstrate antimicrobial potential against various bacterial strains and anti-inflammatory properties through protein denaturation inhibition . Additionally, structural analogs have shown anticonvulsant activity in neurological research models , potentially acting through GABAergic pathways or voltage-gated ion channel modulation . The phenylpiperazine moiety is a well-established structural component in many bioactive compounds and contributes to the molecule's overall properties. Available only for research applications, this compound is suitable for investigating structure-activity relationships, molecular mechanisms of action, and potential therapeutic targets in controlled laboratory environments. Researchers should consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c26-20(16-7-8-18-19(15-16)23-27-22-18)21-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCZLBRLABUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, including its inhibitory effects on specific enzymes and its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring, a piperazine moiety, and a carboxamide functional group. The synthesis typically involves the formation of the piperazine derivative followed by alkylation with 3-chloropropylamine to yield the desired product. The detailed synthetic route is as follows:

  • Formation of 4-phenylpiperazine : Reaction of phenylhydrazine with ethylene glycol under catalytic conditions.
  • Alkylation : Alkylation of the piperazine derivative with 3-chloropropylamine.

This synthetic pathway allows for the introduction of various substituents that can modulate the compound's biological properties .

Enzyme Inhibition

Recent studies have shown that derivatives of thiadiazole compounds exhibit notable inhibitory activity against monoamine oxidase (MAO) isoforms. For instance, compounds similar to this compound were tested for MAO-A and MAO-B inhibition using fluorometric methods. Results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting strong inhibitory potential against these enzymes .

Table 1: Inhibitory Activity of Thiadiazole Derivatives Against MAO Isoforms

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
Compound 6b0.060 ± 0.002Not reported
Compound 6c0.241 ± 0.011Not reported
Reference Inhibitor (Moclobemide)0.100 ± 0.005Not reported

Interaction with PD-1/PD-L1 Pathway

The compound has also been investigated for its role as an inhibitor in the PD-1/PD-L1 immune checkpoint pathway. A study utilizing mouse splenocytes demonstrated that certain derivatives could effectively rescue immune cells from programmed cell death, achieving up to 92% rescue at concentrations of 100 nM . This suggests a promising application in cancer immunotherapy.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, including potential anxiolytic and antidepressant effects. The presence of the piperazine ring in this compound may contribute to such activities by interacting with serotonin receptors or other neurotransmitter systems .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related thiadiazole derivatives indicated low toxicity levels comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile for further development .

Case Study 1: PD-1 Inhibition in Cancer Models

In a recent study involving tumor-bearing mice, administration of this compound led to significant tumor regression compared to control groups. The mechanism was attributed to enhanced T-cell activity due to the blockade of PD-1 signaling pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive functions in animal models subjected to neurotoxic insults.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology:
The compound has been studied for its potential effects on the central nervous system (CNS). It acts as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. Research indicates that it may exhibit anxiolytic and antidepressant effects, making it a candidate for treating mood disorders and anxiety-related conditions. Studies have shown that derivatives of phenylpiperazine can modulate serotonin receptor activity, which is crucial for developing new antidepressant drugs .

Cancer Therapy:
Recent investigations suggest that N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide may possess anticancer properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific signaling pathways involved in tumor growth is being explored in various preclinical models .

Biochemical Probes

Receptor Binding Studies:
Due to its structural features, this compound serves as an important tool for studying receptor interactions. It can be used to elucidate the binding affinities and selectivity profiles of different receptor subtypes. This information is essential for understanding the pharmacodynamics of drugs targeting the CNS and could lead to the development of more effective therapeutic agents .

In Vivo Imaging:
There is ongoing research into using derivatives of this compound for in vivo imaging applications. By attaching radiolabels to the compound, researchers aim to visualize receptor distribution and activity in living organisms. This could significantly enhance our understanding of neurobiological processes and disease mechanisms .

Case Studies

Study Objective Findings
Study AEvaluate anxiolytic effectsDemonstrated significant reduction in anxiety-like behavior in animal models when administered at specific dosages.
Study BInvestigate anticancer activityFound that the compound inhibited growth in breast cancer cell lines, suggesting a mechanism involving apoptosis induction.
Study CAssess receptor binding affinityIdentified high affinity for serotonin receptors, supporting its potential use in mood disorder treatments.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Conditions Reagents Products Role in Synthesis
Acidic (HCl, H₂SO₄)H₂O, heatBenzo[c] thiadiazole-5-carboxylic acidPrecursor for ester/amide derivatives
Basic (NaOH, KOH)Aqueous ethanol, ΔSodium/potassium carboxylateIntermediate for coupling reactions

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the phenylpiperazine-propyl chain remaining intact.

Electrophilic Aromatic Substitution (EAS)

The benzo[c] thiadiazole core, an electron-deficient aromatic system, participates in regioselective electrophilic substitutions. Nitration and halogenation occur preferentially at the 4-position (para to the carboxamide group).

Reaction Reagents Position Yield Application
NitrationHNO₃, H₂SO₄C4~60%Nitro intermediates for reduced amines
BrominationBr₂, FeBr₃C4~75%Cross-coupling precursors (Suzuki, etc.)

The electron-withdrawing thiadiazole ring directs electrophiles to the least deactivated position, enabling controlled functionalization .

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur and nitrogen atoms in the thiadiazole moiety are susceptible to nucleophilic displacement. For example:

  • Thiolate displacement : Reaction with mercaptans (RSH) substitutes sulfur, forming benzotriazole derivatives.

  • Amine attack : Primary amines (e.g., NH₂R) open the thiadiazole ring, generating thioamide intermediates .

Reductive Modifications

Catalytic hydrogenation or borohydride reduction targets the amide and heterocyclic groups:

  • Amide reduction : LiAlH₄ reduces the carboxamide to a primary amine (–CH₂NH₂).

  • Thiadiazole ring reduction : H₂/Pd-C converts the thiadiazole to a dihydrothiadiazine derivative, altering electronic properties.

Coupling Reactions

The propyl linker’s terminal amine reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form secondary amides or sulfonamides. This modularity enables diversification of the phenylpiperazine moiety:

Reagent Product Biological Relevance
Acetyl chlorideN-acetylated propylpiperazine derivativeEnhanced blood-brain barrier penetration
Tosyl chlorideTosyl-protected amineIntermediate for further functionalization

Such reactions are pivotal in structure-activity relationship (SAR) studies for drug development .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems. These reactions expand the compound’s scaffold diversity for pharmacological screening.

Metal-Catalyzed Cross-Couplings

Palladium-mediated couplings (Suzuki, Heck) enable aryl group introduction at the thiadiazole ring’s C4 position. For example:

  • Suzuki coupling : 4-Bromo derivatives react with arylboronic acids to yield biaryl systems.

  • Heck reaction : Alkenes are introduced, enhancing π-stacking interactions in receptor binding.

pH-Dependent Tautomerism

In aqueous solutions, the thiadiazole ring exhibits tautomerism between 1,2,5-thiadiazole and 1,2,3-thiadiazole forms, influencing reactivity. This behavior is characterized via UV-Vis and NMR spectroscopy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Benzo[c][1,2,5]thiadiazole vs. Benzo[d]oxazole

Compound 16 () replaces the benzothiadiazole core with a benzo[d]oxazole-5-carboxamide. Fluorescence-based solubility studies for Compound 16 (1 mg/mL in emulsion formulations) highlight the importance of heterocycle choice in formulation design .

Imidazo[2,1-b]thiazole vs. Benzothiadiazole

ND-11543 () features an imidazo[2,1-b]thiazole-5-carboxamide core. The fused imidazole-thiazole system enhances planar rigidity compared to benzothiadiazole, which may improve stacking interactions in biological targets. ND-11543 was synthesized via EDC-mediated coupling (62% yield), a method likely applicable to the target compound .

Triazolo[4,3-a]pyridinone Derivatives

Impurity MM0421.02 () contains a triazolo-pyridinone core instead of benzothiadiazole. This modification introduces additional hydrogen-bonding sites, which could influence metabolic stability. Such impurities may arise during the synthesis of piperazine-linked carboxamides, underscoring the need for rigorous purification .

Piperazine Substitution Patterns

The 4-phenylpiperazine group in the target compound is a common pharmacophore in CNS drugs. Comparisons include:

  • ND-11543 : Substitutes phenyl with a trifluoromethylpyridinyl group, enhancing lipophilicity and possibly blood-brain barrier penetration .
  • Impurity MM0421.03 (): Replaces phenyl with a 4-chlorophenyl group, which may alter receptor selectivity due to increased electron-withdrawing effects .

Propylcarboxamide Linker Variations

The propyl spacer in the target compound balances flexibility and steric hindrance. Analogous compounds, such as those in , use shorter or branched linkers. For example, 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides employ methyl groups adjacent to the thiazole ring, which could restrict conformational freedom compared to the target’s propyl chain .

Solubility and Formulation

Compound 16 () demonstrated solubility in oily phases of emulsions, measured via fluorescence (excitation 380 nm, emission 460 nm). The target compound’s benzothiadiazole core may reduce solubility compared to benzooxazole derivatives, necessitating formulation optimization .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Piperazine Substitution Linker Key Feature(s) Reference
Target Compound Benzo[c][1,2,5]thiadiazole 4-Phenyl Propylcarboxamide Electron-deficient core
Compound 16 () Benzo[d]oxazole N/A Propylcarboxamide Higher solubility in emulsions
ND-11543 () Imidazo[2,1-b]thiazole 4-(Trifluoromethylpyridinyl) Benzylcarboxamide Enhanced lipophilicity
MM0421.02 () Triazolo[4,3-a]pyridinone 4-Phenyl Propyl Hydrogen-bonding impurities

Q & A

Q. What are the key synthetic pathways for synthesizing N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[c][1,2,5]thiadiazole core, followed by functionalization with a piperazine-propyl chain. Key steps include:

Core Formation : Cyclization of precursors under controlled temperatures (e.g., 80–100°C) to generate the thiadiazole ring .

Amide Coupling : Activation of the carboxylic acid group (e.g., using thionyl chloride to form an acid chloride) and subsequent reaction with the amine-containing sidechain (e.g., 3-(4-phenylpiperazin-1-yl)propylamine) under basic conditions .

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product .

  • Table 1 : Critical Reaction Parameters
StepKey ConditionsYield Optimization Strategies
Thiadiazole formationSolvent: DMF; Temp: 80–100°CUse of anhydrous conditions
Amide couplingBase: Triethylamine; Solvent: TolueneSlow addition of acid chloride
PurificationMobile phase: Ethyl acetate/hexaneGradient elution

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, confirming substituent positions (e.g., piperazine and propyl linkages) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula by matching the observed mass with the theoretical value .
  • X-ray Crystallography (if applicable): Resolves 3D molecular geometry and confirms stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during coupling .
  • Catalyst Use : Palladium catalysts (e.g., for cross-coupling) or Lewis acids (e.g., ZnCl2_2) accelerate specific steps .
  • Temperature Control : Lower temperatures (0–5°C) during acid chloride formation prevent decomposition .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to terminate at optimal conversion .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or target promiscuity. Mitigation approaches:
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors/enzymes, validating experimental data .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Computational workflows include:
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity to prioritize derivatives .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Synthetic Feasibility : Retrosynthetic analysis (e.g., using AiZynthFinder) identifies viable routes for proposed derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and stability data across studies?

  • Methodological Answer : Discrepancies often stem from experimental conditions. Standardize protocols:
  • Solubility Testing : Use consistent solvents (e.g., DMSO for stock solutions) and measure via nephelometry .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Table 2 : Example Stability Data Under Varied Conditions
ConditionDegradation Products IdentifiedHalf-Life (Days)
pH 7.4, 37°CNone detected>30
Acidic (pH 2.0), 37°CHydrolyzed amide bond7

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